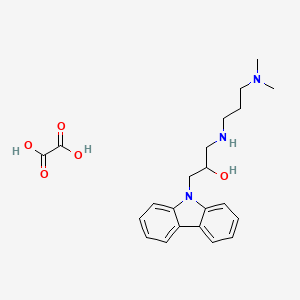![molecular formula C18H29ClN2O4 B2856199 Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate CAS No. 473803-90-6](/img/structure/B2856199.png)
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate, also known as DMPP, is a chemical compound that has been widely used in scientific research. DMPP belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . It’s designed to prevent or slow disease progression by reducing neuronal death, which is a key strategy in treating various neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and others. The neuroprotective properties are assessed through cell viability assays and molecular docking studies, indicating favorable interactions with proteins involved in neuroprotection .
Anti-neuroinflammatory Agent
Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. This compound has shown promising anti-neuroinflammatory properties through the inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells. This suggests its potential application in reducing neuroinflammation associated with diseases like multiple sclerosis and traumatic brain injury .
ER Stress Modulation
The compound has been implicated in the modulation of endoplasmic reticulum (ER) stress. ER stress is involved in the pathogenesis of several diseases, including diabetes and cancer. By reducing the expression of ER chaperone proteins and apoptosis markers, this compound could be used to study and potentially treat conditions related to ER stress .
Crystal and Molecular Structure Studies
The structural analysis of this compound contributes to the understanding of its crystal and molecular structure, which is crucial for the development of new drugs. Such studies can reveal how the compound interacts at the atomic level, which is essential for drug design and synthesis .
Conjugated Addition Reactions
Due to its activated unsaturated system, this compound can participate in conjugated addition reactions with carbanions in the presence of basic catalysts. This property is significant for synthetic organic chemistry, where it can be used to create complex molecules for pharmaceutical applications .
Biological Activity Studies
Compounds similar to Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate have a multitude of biological activities. They can be used in studies to explore their antiviral, anticancer, antioxidant, and antimicrobial properties, which are highly relevant in the development of new therapies .
Pharmacological Evaluation
The pharmacological evaluation of this compound and its derivatives can lead to the discovery of new drugs. By synthesizing and characterizing novel compounds based on this structure, researchers can evaluate their therapeutic potential in various disease models .
Drug Development
Finally, the compound’s ability to interact with active residues of proteins involved in disease pathways makes it a valuable tool in drug development. Its potential to inhibit pathways like NF-kB inflammatory pathway opens up possibilities for creating new anti-inflammatory drugs .
Propiedades
IUPAC Name |
ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-6-5-14(2)15(3)11-17;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFUWFVWYJJQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2856121.png)







![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B2856137.png)
![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856138.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2856139.png)